Ethyl 8-bromo-1-naphthoate
Description
Ethyl 8-bromo-1-naphthoate is a brominated naphthoate ester characterized by a bromine substituent at the 8-position and an ethyl ester group at the 1-position of the naphthalene ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as diazepines and triazepines, which exhibit antimicrobial activity . Its synthesis typically involves bromination of a naphthoate precursor under controlled conditions. For example, ethyl 1-[(chloroacetyl)amido]-8-bromonaphtho[2,1-b]furan-2-carboxylate is synthesized by slow addition of bromine in acetic acid, followed by filtration and drying . The bromine atom at the 8-position enhances electrophilic reactivity, enabling further functionalization, while the ester group provides stability and solubility in organic solvents.
Properties
Molecular Formula |
C13H11BrO2 |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 8-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8H,2H2,1H3 |
InChI Key |
OVVPVFKLUFMBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 8-position acts as a leaving group in nucleophilic aromatic substitution (NAS):
-
Reagents : Nucleophiles (e.g., hydroxide, alkoxide).
-
Conditions : High temperatures or polar aprotic solvents.
Hydrolysis of the Ester Group
The ethyl ester undergoes hydrolysis to form 8-bromo-1-naphthoic acid:
-
Base-catalyzed hydrolysis :
-
Reagents : Aqueous NaOH or KOH.
-
Conditions : Heat (reflux).
-
-
Acid-catalyzed hydrolysis :
-
Reagents : HCl or H₂SO₄ in aqueous ethanol.
-
Reductions
The ester group can be reduced to an alcohol or alkane:
-
LiAlH₄ : Reduces esters to alcohols.
-
Hydrogenolysis : Converts esters to alkanes under H₂/Pd-C.
Bromination Mechanism
The bromination occurs via electrophilic aromatic substitution. The FeBr₃ catalyst polarizes Br₂ into Br⁺ and Br⁻, enabling regioselective bromination at the 8-position due to the activating ester group at the 1-position.
Decarboxylative Halogenation
In related systems, decarboxylative halogenation involves homolytic cleavage of acyloxy radicals, leading to alkyl halides. While not directly observed for ethyl 8-bromo-1-naphthoate, analogous mechanisms suggest potential for radical-based transformations .
Glycosylation
This compound derivatives are used as donors in gold-catalyzed SN2 glycosylation , achieving high stereoselectivity (>30:1 α/β ratio) under optimized conditions .
Table 1: Reaction Conditions for Glycosylation
| Entry | Acceptor | Ligand | Temp./Time | Yield (α/β) |
|---|---|---|---|---|
| 5 | A1 | P(OPh)₃ | −20°C/5 h | 94% (>30/1) |
| 12 | A2 | P(OPh)₃ | −20°C/6 h | 85% (α only) |
Indole Derivatives
The acid form (8-bromo-1-naphthoic acid) is used in synthesizing 3-(8-halo-1-naphthoyl)indoles via coupling with indoles .
NMR Spectroscopy
¹H NMR (DMSO-d₆) :
¹³C NMR (DMSO-d₆) :
Hydrolysis Kinetics
While direct data for this compound is limited, ester hydrolysis generally follows base-catalyzed or acid-catalyzed pathways. Computational models like SPARC can estimate rate constants based on substituent effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 8-bromo-1-naphthoate shares structural similarities with other 8-substituted naphthalene derivatives. Below is a detailed comparison based on substituent effects, reactivity, and crystallographic properties:
Substituent Effects and Reactivity
- Bromine Position : In all three compounds, bromine at the 8-position directs further substitution reactions. However, the nature of the 1-position substituent (ester vs. amine) significantly alters reactivity. For instance, the ester group in this compound is less nucleophilic than the amine in 8-Bromo-naphthalen-1-amine, making the latter more reactive in SNAr (nucleophilic aromatic substitution) reactions .
- Steric and Electronic Effects : The amine group in 8-Bromo-naphthalen-1-amine allows for hydrogen bonding, reducing steric strain (Br···N distance: 3.070 Å) compared to strained 1,8-disubstituted naphthalenes with bulkier groups . In contrast, the ester group in this compound introduces steric bulk but stabilizes the molecule against hydrolysis.
Crystallographic and Stacking Behavior
- 8-Bromo-naphthalen-1-amine : Exhibits a herringbone stacking motif due to intermolecular N–H···N hydrogen bonds, forming zigzag chains .
Q & A
Q. What are the standard synthetic routes for Ethyl 8-bromo-1-naphthoate, and what reaction conditions are critical for success?
this compound is synthesized via bromination of naphthoate precursors. Key steps include:
- Bromination : Using bromine in acetic acid under controlled temperature (0–5°C) to avoid over-substitution .
- Cyclization : Methanolic ammonia under nitrogen atmosphere to form heterocyclic derivatives, with reaction times ranging from 6–12 hours .
- Purification : Recrystallization from ethanol or methanol to isolate the pure product. Monitoring via TLC (silica gel, hexane/ethyl acetate) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are the data interpreted?
- 1H/13C NMR : Assign peaks based on coupling patterns and integration. For example, aromatic protons appear at δ 6.74–7.89 ppm, while the ethyl ester group shows a triplet near δ 1.2–1.4 ppm (CH3) and a quartet near δ 4.3–4.5 ppm (CH2) .
- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z 444 [M⁺] and 446 [M+2⁺] for brominated derivatives) to confirm molecular weight and isotopic patterns .
Q. How is the purity of this compound assessed during synthesis?
- Melting Point Analysis : Compare observed melting points with literature values (e.g., 128–130°C for derivatives) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify purity .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?
- Catalyst Screening : Test Lewis acids (e.g., AlCl3) to enhance electrophilic bromination efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for bromination; acetic acid minimizes side reactions .
- Temperature Control : Maintain sub-5°C during bromination to suppress di-substitution .
Q. How do structural modifications (e.g., nitro vs. bromo substituents) influence the antimicrobial activity of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 8-nitro derivatives) and compare minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .
- Mechanistic Probes : Use fluorescence quenching assays to assess membrane disruption or β-galactosidase inhibition to evaluate DNA intercalation .
Q. How can researchers resolve contradictions in reported antimicrobial data for this compound derivatives?
- Standardized Assays : Adopt CLSI guidelines for broth microdilution to ensure consistency in MIC determinations .
- Strain-Specific Analysis : Test activity against ATCC reference strains and clinical isolates to account for genetic variability .
- Purity Validation : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model electronic effects (e.g., Fukui indices for electrophilic attack sites) .
- Docking Studies : Simulate interactions with microbial enzymes (e.g., dihydrofolate reductase) to prioritize synthetic targets .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Bromination
| Parameter | Optimal Value | Reference |
|---|---|---|
| Temperature | 0–5°C | |
| Solvent | Acetic acid | |
| Bromine Equivalents | 1.1 eq | |
| Reaction Time | 2–4 hours |
Q. Table 2: Antimicrobial Testing Parameters
| Assay Type | Microbial Strains Tested | MIC Range (μg/mL) | Reference |
|---|---|---|---|
| Broth Microdilution | S. aureus ATCC 25923 | 8–64 | |
| Agar Diffusion | E. coli ATCC 25922 | 16–128 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
